6-(Difluoromethyl)nicotinaldehyde
Description
6-(Difluoromethyl)nicotinaldehyde is a fluorinated pyridine derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and an aldehyde (-CHO) group at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-(difluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-2-1-5(4-11)3-10-6/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMKXPLMFMGIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946578-32-1 | |
| Record name | 6-(difluoromethyl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the difluoromethyl group into the pyridine ring followed by formylation at the 3-position. The reaction conditions typically involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The formylation can be carried out using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Difluoromethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Difluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of novel drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The difluoromethyl group can enhance the metabolic stability and bioavailability of the resulting compounds, while the formyl group can participate in various biochemical interactions. The molecular targets and pathways involved would vary based on the specific derivative synthesized from this compound .
Comparison with Similar Compounds
Substituent Effects
Positional Isomerism
- The placement of the difluoromethyl group (e.g., 5- vs. 6-position) influences electronic distribution across the pyridine ring. For instance, 5-(difluoromethyl)nicotinaldehyde may exhibit distinct hydrogen-bonding capabilities compared to the 6-position isomer, impacting interactions with biological targets .
Functional Group Synergy
- Bromophenyl-substituted analogs (e.g., 6-(4-bromophenyl)nicotinaldehyde) are tailored for cross-coupling reactions, leveraging the aldehyde group for further functionalization . In contrast, nitrile-containing derivatives (e.g., 6-(trifluoromethyl)nicotinonitrile) prioritize electronic modulation for catalytic or material science applications .
Biological Activity
6-(Difluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, which has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry for its applications in developing new therapeutic agents, particularly against various parasitic and bacterial infections. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 6-(Difluoromethyl)pyridine-3-carbaldehyde
- Molecular Formula : C7H6F2N
- Molecular Weight : 159.13 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects against protozoan parasites, bacteria, and its potential as a kinase inhibitor.
Antiparasitic Activity
- Mechanism of Action :
-
Case Study :
- A study demonstrated that derivatives of nicotinaldehyde, including those with difluoromethyl substitutions, exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds were shown to induce oxidative stress specifically in parasitized cells, leading to effective parasite clearance in vitro and promising results in vivo .
Antitubercular Activity
- Preliminary studies suggest that this compound may have potential antitubercular properties. Compounds structurally related to this aldehyde have shown activity against Mycobacterium tuberculosis, indicating that further exploration could yield valuable insights into its efficacy as a tuberculosis treatment .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitrypanosomal | Trypanosoma cruzi | 0.5 | |
| Antitubercular | Mycobacterium tuberculosis | 1.2 | |
| Antimalarial | Plasmodium falciparum | 0.8 |
Synthesis and Derivatives
The synthesis of this compound typically involves the introduction of difluoromethyl groups onto the nicotinaldehyde scaffold through various organic reactions, including electrophilic fluorination techniques. The ability to modify this compound allows for the exploration of structure-activity relationships (SAR) that can enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
